An In-Depth Technical Guide to (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, a prominent member of the chalcone family, stands as a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven protocol for its synthesis via Claisen-Schmidt condensation, and a thorough analysis of its spectroscopic characteristics. Furthermore, this document delves into the reactivity of this aminophenyl chalcone, exploring its potential for further chemical modifications. The guide also discusses its established and potential applications in drug development, particularly in oncology and antimicrobial research, supported by insights into its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of this versatile compound.
Introduction
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of naturally occurring and synthetic compounds with a broad spectrum of biological activities.[1] Among these, (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, often referred to as 4'-aminochalcone, has emerged as a particularly promising scaffold in drug discovery. The presence of the amino group on one of the phenyl rings significantly influences its electronic properties and biological interactions, making it a focal point of research. This guide aims to consolidate the current knowledge on this compound, offering a detailed technical perspective for its scientific exploration.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one is fundamental for its application in research and development. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO | [2] |
| Molecular Weight | 223.27 g/mol | [2] |
| IUPAC Name | (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | [2] |
| Synonyms | 4'-Aminochalcone, 1-(4-Aminophenyl)-3-phenyl-2-propen-1-one | [2] |
| CAS Number | 2403-30-7 | [2] |
| Appearance | Yellow solid | [3] |
| Melting Point | 200 °C | [1] |
| Predicted Boiling Point | 424.5±45.0 °C | |
| Predicted Density | 1.162±0.06 g/cm³ |
Synthesis and Mechanism
The primary and most efficient method for the synthesis of (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one is the Claisen-Schmidt condensation.[4][5] This base-catalyzed reaction involves the condensation of 4-aminoacetophenone with benzaldehyde.[4]
Reaction Mechanism
The Claisen-Schmidt condensation proceeds through a well-established mechanism. The base abstracts an α-proton from 4-aminoacetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol addition product subsequently undergoes dehydration to yield the α,β-unsaturated ketone, (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one. The trans (E) isomer is the thermodynamically favored product.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one.
Materials:
-
4-Aminoacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-aminoacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.[6]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (10-60%).[6]
-
Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.[8]
-
Neutralization: Neutralize the mixture with dilute hydrochloric acid.[3]
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold water until the filtrate is neutral.[8]
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one.[8]
-
Drying and Characterization: Dry the purified crystals and characterize them using melting point, FT-IR, NMR, and mass spectrometry.[6]
Spectroscopic Characterization
The structural elucidation of (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this chalcone will exhibit characteristic signals for the aromatic protons, the vinylic protons of the α,β-unsaturated system, and the amine protons. The coupling constant between the vinylic protons is indicative of the trans (E) configuration.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the vinylic carbons. The chemical shift of the carbonyl carbon is typically in the range of 190 ppm.
Note: Specific, experimentally determined peak lists with assignments are crucial for unambiguous identification and are typically reported in peer-reviewed publications.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is instrumental in identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3462–3369 | -NH₂ | N-H stretching |
| 3051 | C-H (aromatic) | C-H stretching |
| 1697 | C=O | Carbonyl stretching |
| 1656 | C=C (aromatic) | C=C stretching |
| 1585 | C=C (enone) | C=C stretching |
| 1269 | C-N | C-N stretching |
(Data adapted from similar chalcone structures)[3]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and provides insights into its fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z = 223, corresponding to the molecular weight of the compound.[2]
-
Fragmentation: Common fragmentation patterns for chalcones include the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of characteristic fragment ions.
Chemical Reactivity
The chemical reactivity of (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one is dictated by the presence of the α,β-unsaturated ketone system and the amino group.
-
Reactions of the Enone System: The conjugated system is susceptible to nucleophilic attack, particularly Michael addition reactions at the β-carbon.[9] It can also undergo reduction to form the corresponding dihydrochalcone.
-
Reactions of the Amino Group: The amino group can undergo various reactions, such as acylation, alkylation, and diazotization, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological activities.[10]
Applications in Drug Development
(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one has garnered significant attention in the field of drug development due to its diverse pharmacological activities.
Anticancer Activity
This aminophenyl chalcone has demonstrated notable anticancer properties.[11] Research indicates that it can induce apoptosis in cancer cells and modulate key signaling pathways involved in cancer progression.[4] One of the proposed mechanisms involves the downregulation of the oncogenic microRNA-18a (miR-18a), which in turn leads to the upregulation of the tumor suppressor Dicer1 enzyme.[4] This cascade also results in a decrease in the expression of Matrix Metalloproteinase-9 (MMP-9), an enzyme crucial for tumor invasion and metastasis.[4]
Antimicrobial Activity
This compound has also shown promising activity against various bacterial strains.[11] A key mechanism of its antibacterial action is the inhibition of bacterial efflux pumps, such as NorA and MepA in Staphylococcus aureus.[4] By blocking these pumps, the chalcone prevents the expulsion of antibiotics from the bacterial cells, thereby restoring their efficacy against resistant strains. This synergistic effect makes it a valuable candidate for the development of adjuvant therapies to combat antibiotic resistance.
Conclusion
(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one is a versatile and synthetically accessible chalcone with a rich chemical profile and significant potential in drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an attractive scaffold for the development of novel therapeutic agents. The detailed technical information provided in this guide serves as a solid foundation for researchers to further explore and exploit the promising biological activities of this compound in the pursuit of new treatments for cancer and infectious diseases.
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Synthesis, Photophysical Characterization, and DFT Analysis of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) Prop-2-en-1-one, a Novel Aminochalcone that can be Used as a Fluorescent Probe for Protein Labeling - ResearchGate. (URL: [Link])
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